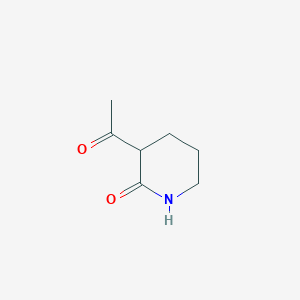![molecular formula C10H13NO4 B3241795 Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- CAS No. 148515-72-4](/img/structure/B3241795.png)
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
描述
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a hydroxy and methoxy-substituted phenyl group attached to the glycine molecule. It is often used in peptide synthesis and has applications in medicinal chemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection, which allows for selective deprotection and subsequent coupling reactions during solid-phase peptide synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-purity reagents to ensure consistency and yield. The process often includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired product quality.
化学反应分析
Types of Reactions: Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
科学研究应用
Chemistry: In chemistry, Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is used as a building block in the synthesis of complex peptides and proteins
Biology: In biological research, this compound is used to study the effects of modified amino acids on cellular processes. It can be incorporated into peptides to investigate their role in signal transduction, cell adhesion, and other critical biological functions.
Medicine: In medicinal chemistry, Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is explored for its potential therapeutic applications. It can be used to design peptide-based drugs with improved stability, bioavailability, and target specificity.
Industry: In the industrial sector, this compound is utilized in the production of specialized peptides for use in pharmaceuticals, cosmetics, and biotechnology. Its ability to introduce specific functional groups makes it valuable for creating tailored peptide products.
作用机制
The mechanism of action of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- involves its incorporation into peptide chains, where it can influence the overall structure and function of the resulting peptides. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, affecting the peptide’s stability, folding, and activity. Molecular targets and pathways involved include various enzymes and receptors that interact with the modified peptides, leading to changes in cellular signaling and function.
相似化合物的比较
- Glycine, N-[(2-hydroxyphenyl)methyl]-
- Glycine, N-[(4-methoxyphenyl)methyl]-
- Glycine, N-[(2,4-dihydroxyphenyl)methyl]-
Comparison: Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring This dual substitution allows for more versatile interactions and modifications compared to similar compounds with only one substituent
属性
IUPAC Name |
2-[(2-hydroxy-4-methoxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-3-2-7(9(12)4-8)5-11-6-10(13)14/h2-4,11-12H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUMSYXWCCSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653837 | |
| Record name | N-[(2-Hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148515-72-4 | |
| Record name | N-[(2-Hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


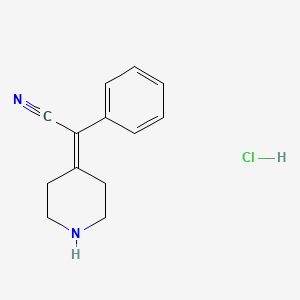

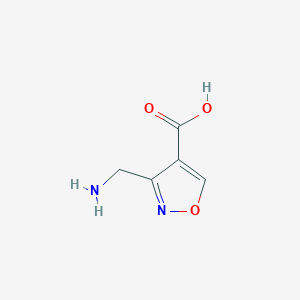
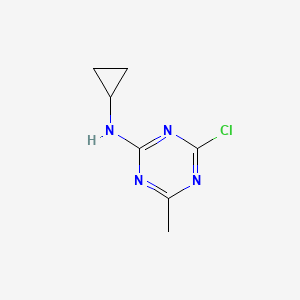
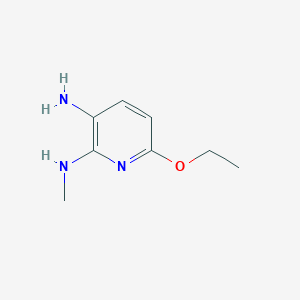




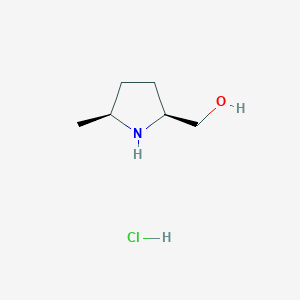

![4-Piperidinol, 1-[[3-(bromomethyl)phenyl]sulfonyl]-](/img/structure/B3241813.png)

